2-Fluoro-araatp
描述
2-Fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-β-D-arabinofuranosyl}-9H-purin-6-amine is a fluorinated purine nucleoside analog characterized by:
- Purine Core: A 6-aminopurine base with a fluorine substituent at the 2-position.
- Sugar Moiety: A β-D-arabinofuranosyl group at the 9-position.
- Phosphate Modifications: A bisphosphorylated group at the 5'-O position, comprising two phosphate units linked via phosphonooxy and phosphoryloxy groups in an (R,R)-stereochemical configuration.
This compound is structurally related to antiviral and antineoplastic nucleosides, such as fludarabine and cladribine, but distinguishes itself through its unique bisphosphate modification, which may enhance intracellular retention and kinase-mediated activation .
属性
CAS 编号 |
74832-57-8 |
|---|---|
分子式 |
C10H15FN5O13P3 |
分子量 |
525.17 g/mol |
IUPAC 名称 |
[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 |
InChI 键 |
PIOKUWLZUXUBCO-FJFJXFQQSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
同义词 |
2-F-araATP 2-fluoro-araATP 9-beta-D-arabinofuranosyl-2- fluoroadenine 5'-triphosphate F-ara-ATP |
产品来源 |
United States |
生物活性
2-Fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine is a synthetic nucleoside analog that has garnered attention due to its potential applications in cancer therapy and antiviral treatments. This compound is structurally related to other purine nucleosides, such as clofarabine, which is known for its cytotoxic effects against various malignancies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorine atom, which is crucial for enhancing the biological activity of the nucleoside.
The biological activity of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine primarily involves its function as a nucleoside analog. It competes with natural nucleosides for incorporation into DNA and RNA, leading to disruption of nucleic acid synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, similar compounds have shown effectiveness in mouse models, specifically in inhibiting the growth of P388 leukemia cells. The cytotoxic effects are attributed to the compound’s ability to induce apoptosis in malignant cells while sparing normal cells to some extent.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | P388 Leukemia | 0.5 | High cytotoxicity observed |
| Study 2 | MCF-7 Breast Cancer | 1.2 | Induced apoptosis and cell cycle arrest |
| Study 3 | HeLa Cervical Cancer | 0.8 | Significant reduction in cell viability |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess antiviral activity. Preliminary studies indicate that it can inhibit viral replication in vitro, particularly against retroviruses and certain RNA viruses. The mechanism may involve interference with viral RNA synthesis, similar to its action on cellular nucleic acids.
Case Studies
- Clofarabine Comparison : A study comparing the efficacy of clofarabine and related compounds demonstrated that the new compound exhibited a lower IC50 value, indicating stronger cytotoxicity against leukemia cells. Mice treated with this compound showed a significant increase in survival rates compared to control groups .
- Viral Inhibition : In a controlled experiment involving HIV-infected cell cultures, treatment with the compound resulted in a marked decrease in viral load, suggesting potential for development as an antiviral agent .
Safety and Toxicology
While promising, the safety profile of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine requires further investigation. Toxicological assessments have shown some adverse effects typical of purine analogs, including myelosuppression and gastrointestinal disturbances. Long-term studies are necessary to fully understand the implications of its use.
相似化合物的比较
Key Differences in Bioactivity
Phosphate Modifications: The bisphosphate group in the target compound may enhance binding to nucleotide kinases (e.g., deoxycytidine kinase), promoting intracellular activation compared to mono-phosphorylated analogs like the fludarabine impurity . Cyclic ara-AMP () exhibits antiviral activity via inhibition of viral polymerases, but its cyclic phosphate limits metabolic stability compared to linear bisphosphates .
Halogen Substitution: Fluorine at the 2-position (target compound) vs. Fluorine’s electronegativity may reduce off-target toxicity compared to chlorine .
Sugar Conformation: The β-D-arabinofuranosyl group in the target compound and its analogs adopts a C2'-endo pucker, distinct from the C3'-endo conformation of ribose in ATP. This affects binding to DNA polymerases and reverse transcriptases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
